molecular formula C12H17N3O4S B15188285 Pyrazole, 4-(dimethylamino)-1-methyl-5-phenyl-, sulfate CAS No. 91857-52-2

Pyrazole, 4-(dimethylamino)-1-methyl-5-phenyl-, sulfate

Cat. No.: B15188285
CAS No.: 91857-52-2
M. Wt: 299.35 g/mol
InChI Key: ZQMOLZNPRXLKQI-UHFFFAOYSA-N
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Description

Pyrazole, 4-(dimethylamino)-1-methyl-5-phenyl-, sulfate is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones. For instance, the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol can yield pyrazoles in good to excellent yields at room temperature . Another method involves the use of transition-metal catalysts and photoredox reactions to form the pyrazole moiety .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions. These methods are designed to be cost-effective and environmentally sustainable .

Chemical Reactions Analysis

Types of Reactions

Pyrazole derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, pyrazolines, and various substituted pyrazoles .

Scientific Research Applications

Pyrazole, 4-(dimethylamino)-1-methyl-5-phenyl-, sulfate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of pyrazole derivatives involves their interaction with various molecular targets and pathways. For instance, they can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. They may also interact with DNA and proteins, contributing to their antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyrazole, 4-(dimethylamino)-1-methyl-5-phenyl-, sulfate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

91857-52-2

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

sulfuric acid;N,N,1-trimethyl-5-phenylpyrazol-4-amine

InChI

InChI=1S/C12H15N3.H2O4S/c1-14(2)11-9-13-15(3)12(11)10-7-5-4-6-8-10;1-5(2,3)4/h4-9H,1-3H3;(H2,1,2,3,4)

InChI Key

ZQMOLZNPRXLKQI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N(C)C)C2=CC=CC=C2.OS(=O)(=O)O

Origin of Product

United States

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